molecular formula C8H11N7O2S B11090577 1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole

1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole

Cat. No.: B11090577
M. Wt: 269.29 g/mol
InChI Key: QIWRVHVNXLOACE-UHFFFAOYSA-N
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Description

1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the triazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the methylsulfanyl group: This can be done through nucleophilic substitution reactions using methylthiol or its derivatives.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro or methylsulfanyl groups are replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit antimicrobial, antifungal, or anticancer properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, generating reactive intermediates that can damage cellular components. The triazole ring can also bind to metal ions, affecting their availability and activity in biological processes.

Comparison with Similar Compounds

1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1H-1,2,4-triazole: The parent compound, which lacks the nitro and methylsulfanyl groups.

    3-nitro-1H-1,2,4-triazole: A simpler derivative with only the nitro group.

    4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole: A derivative with only the ethyl and methylsulfanyl groups.

The presence of both the nitro and methylsulfanyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N7O2S

Molecular Weight

269.29 g/mol

IUPAC Name

4-ethyl-3-methylsulfanyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazole

InChI

InChI=1S/C8H11N7O2S/c1-3-14-6(10-11-8(14)18-2)4-13-5-9-7(12-13)15(16)17/h5H,3-4H2,1-2H3

InChI Key

QIWRVHVNXLOACE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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